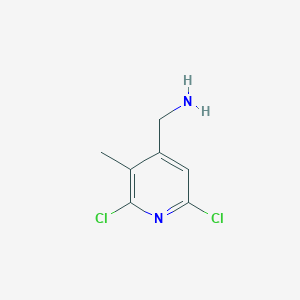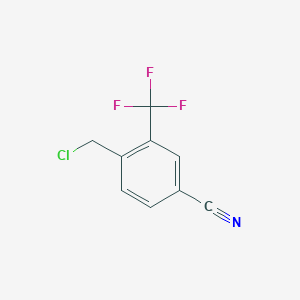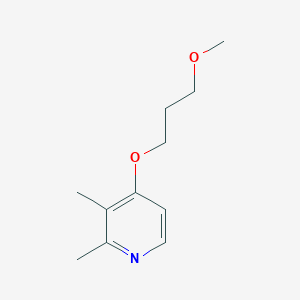
4-(3-Methoxypropoxy)-2,3-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxypropoxy)-2,3-dimethylpyridine is an organic compound with the molecular formula C11H17NO3 It is a derivative of pyridine, characterized by the presence of methoxypropoxy and dimethyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine typically involves the reaction of 2,3-dimethyl-4-chloropyridine with 3-methoxypropanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures (60-70°C) for about 30 minutes, followed by the addition of a phase transfer catalyst like tetrabutylammonium chloride. The mixture is then stirred at 90-95°C for several hours to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(3-Methoxypropoxy)-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxypropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-(3-Methoxypropoxy)-2,3-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
作用机制
The mechanism of action of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound, like rabeprazole, act as proton pump inhibitors by binding to the gastric H,K-ATPase enzyme, thereby inhibiting gastric acid secretion . The binding involves the formation of a covalent bond with the enzyme, leading to its inactivation.
相似化合物的比较
Similar Compounds
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine: A related compound with a chloromethyl group instead of a methoxypropoxy group.
4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol: A similar compound with a hydroxymethyl group.
Uniqueness
4-(3-Methoxypropoxy)-2,3-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
4-(3-methoxypropoxy)-2,3-dimethylpyridine |
InChI |
InChI=1S/C11H17NO2/c1-9-10(2)12-6-5-11(9)14-8-4-7-13-3/h5-6H,4,7-8H2,1-3H3 |
InChI 键 |
FNICENVHYSAYHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C)OCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)
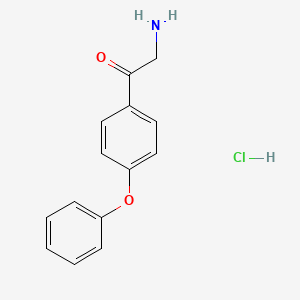
![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)

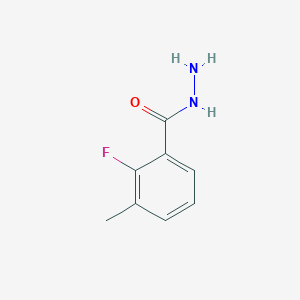
![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)

![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)
